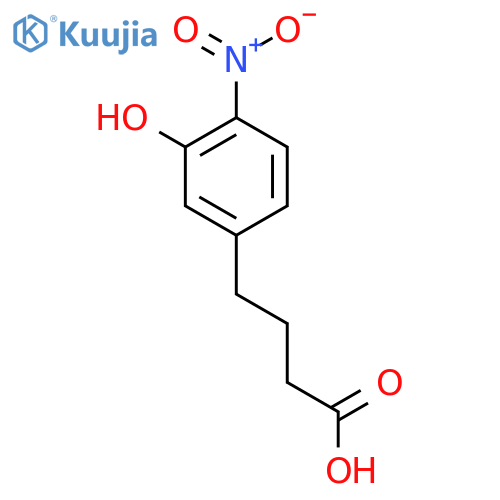Cas no 2114668-97-0 (4-(3-hydroxy-4-nitrophenyl)butanoic acid)

4-(3-hydroxy-4-nitrophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-hydroxy-4-nitrophenyl)butanoic acid
- 2114668-97-0
- EN300-1815265
-
- インチ: 1S/C10H11NO5/c12-9-6-7(2-1-3-10(13)14)4-5-8(9)11(15)16/h4-6,12H,1-3H2,(H,13,14)
- InChIKey: IBSOVNSDRLEXKN-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC(=C1)CCCC(=O)O)[N+](=O)[O-]
計算された属性
- 精确分子量: 225.06372245g/mol
- 同位素质量: 225.06372245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: 2.1
4-(3-hydroxy-4-nitrophenyl)butanoic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815265-1.0g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 1g |
$1014.0 | 2023-05-23 | ||
| Enamine | EN300-1815265-0.25g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1815265-10.0g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 10g |
$4360.0 | 2023-05-23 | ||
| Enamine | EN300-1815265-1g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 1g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1815265-10g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 10g |
$4360.0 | 2023-09-19 | ||
| Enamine | EN300-1815265-2.5g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1815265-0.05g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 0.05g |
$851.0 | 2023-09-19 | ||
| Enamine | EN300-1815265-0.5g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1815265-5g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1815265-0.1g |
4-(3-hydroxy-4-nitrophenyl)butanoic acid |
2114668-97-0 | 0.1g |
$892.0 | 2023-09-19 |
4-(3-hydroxy-4-nitrophenyl)butanoic acid 関連文献
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
4-(3-hydroxy-4-nitrophenyl)butanoic acidに関する追加情報
4-(3-Hydroxy-4-Nitrophenyl)Butanoic Acid: A Comprehensive Overview
The compound with CAS No. 2114668-97-0, known as 4-(3-hydroxy-4-nitrophenyl)butanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The long-chain structure of this molecule, which includes a hydroxyl group, a nitro group, and a butanoic acid moiety, contributes to its diverse chemical reactivity and biological activity.
Recent studies have highlighted the importance of 4-(3-hydroxy-4-nitrophenyl)butanoic acid in the context of neurodegenerative diseases. Researchers have explored its potential as a modulator of cellular signaling pathways, particularly those involved in inflammation and oxidative stress. The presence of the hydroxyl group and the nitro group in the molecule allows for interactions with various enzymes and receptors, making it a promising candidate for therapeutic interventions.
In terms of synthesis, 4-(3-hydroxy-4-nitrophenyl)butanoic acid can be derived through a series of well-established organic reactions. The process typically involves the nitration of phenolic compounds followed by subsequent functionalization to introduce the butanoic acid group. This synthetic pathway has been optimized in recent years to enhance yield and purity, making it more accessible for research purposes.
The biological activity of this compound has been extensively studied using advanced techniques such as molecular docking and in vitro assays. These studies have revealed that 4-(3-hydroxy-4-nitrophenyl)butanoic acid exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals. Additionally, it has shown promise in modulating the activity of key enzymes involved in metabolic pathways, further underscoring its potential therapeutic applications.
One of the most exciting developments involving this compound is its role in the development of anti-inflammatory agents. Preclinical studies have demonstrated that 4-(3-hydroxy-4-nitrophenyl)butanoic acid can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its ability to cross the blood-brain barrier suggests that it may also have applications in central nervous system disorders.
The structural versatility of 4-(3-hydroxy-4-nitrophenyl)butanoic acid also makes it an attractive scaffold for drug design. By modifying the substituents on the phenyl ring or altering the length of the butanoic acid chain, researchers can tailor the molecule's properties to target specific biological pathways. This approach has already led to the discovery of several analogs with enhanced bioavailability and efficacy.
In conclusion, 4-(3-hydroxy-4-nitrophenyl)butanoic acid is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable tool in the development of novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in advancing medical science.
2114668-97-0 (4-(3-hydroxy-4-nitrophenyl)butanoic acid) Related Products
- 2138184-30-0(Tert-butyl 3-(4-fluorophenyl)benzoate)
- 1805557-11-2(Methyl 5-(bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 2197448-77-2(N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide)
- 1903501-19-8(1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)
- 2138278-64-3(N-propyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-amine)
- 2138149-13-8(5-Formyl-3-(pentan-3-yl)thiophene-2-carboxylic acid)
- 954230-15-0(Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate)
- 1869482-59-6(2-(ethylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoic acid)
- 1289093-31-7(5-bromo-3-chloro-2-(2-methylpropoxy)pyridine)
- 1334494-94-8((6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol)




